chemical structure and properties of (2R)-2-methylpiperidin-4-one hydrochloride
chemical structure and properties of (2R)-2-methylpiperidin-4-one hydrochloride
An In-Depth Technical Guide to (2R)-2-Methylpiperidin-4-one Hydrochloride: A Key Chiral Building Block in Drug Discovery
This guide provides an in-depth technical overview of (2R)-2-methylpiperidin-4-one hydrochloride, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, making its derivatives essential tools in medicinal chemistry.[1][2] This specific molecule, with its defined stereochemistry and versatile ketone functionality, serves as a crucial intermediate for the synthesis of complex, biologically active agents.[3][4] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic applications.[3]
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is paramount before its inclusion in any synthetic or developmental workflow. This section details the structural and physical nature of (2R)-2-methylpiperidin-4-one hydrochloride.
Chemical Structure and Stereochemistry
(2R)-2-methylpiperidin-4-one hydrochloride is a six-membered saturated heterocycle containing a nitrogen atom. Its structure is distinguished by a methyl group at the C2 position and a carbonyl group at the C4 position.[3] The designation "(2R)" specifies the absolute stereochemistry at the chiral center C2, where the methyl group is oriented in the R configuration. This enantiomeric purity is critical in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. The nitrogen atom is protonated and associated with a chloride ion, forming the hydrochloride salt.
Caption: Chemical structure of (2R)-2-methylpiperidin-4-one hydrochloride.
Physicochemical Characteristics
The physical properties of a starting material dictate its handling, storage, and reaction conditions. As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free base form, a crucial attribute for many synthetic protocols.[3]
| Property | Value | Source(s) |
| CAS Number | 1434126-97-2 | [3][5] |
| Molecular Formula | C₆H₁₂ClNO | [3][5] |
| Molecular Weight | 149.62 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | Approximately 200 °C | [3] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Purity | Commercially available in purities of 95-98% | [5] |
| SMILES | C[C@@H]1CC(=O)CCN1.Cl | [3][5] |
| InChI Key | ACXLFVKOKDSUOU-NUBCRITNSA-N | [3] |
Part 2: Synthesis and Chemical Reactivity
The utility of (2R)-2-methylpiperidin-4-one hydrochloride as a building block stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Approaches
Substituted piperidin-4-ones are commonly synthesized via multicomponent reactions like the Mannich reaction.[4][6] Chiral variants can be obtained through asymmetric synthesis or by resolution of a racemic mixture. The synthesis of enantiomerically pure piperidones often involves chiral auxiliaries or catalysts to control the stereochemical outcome during ring formation.
Caption: Comprehensive analytical workflow for quality control.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary techniques for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the methyl group (a doublet), the methine proton at C2, and the various diastereotopic methylene protons of the piperidine ring. The ¹³C NMR spectrum will confirm the presence of six distinct carbon atoms, including the carbonyl carbon signal downfield.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the protonated free base [M+H]⁺, confirming the molecular weight of the organic cation.
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Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O stretch (ketone) around 1720 cm⁻¹ and broad absorptions for the N-H stretches of the secondary ammonium salt.
Chromatographic Purity Assessment
This protocol outlines a standard method for assessing the chemical purity of the compound. The causality behind this choice is that reverse-phase HPLC is highly effective at separating the target compound from non-polar and moderately polar impurities.
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System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an HPLC system with UV detection.
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Mobile Phase: Prepare a gradient system.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~1 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (chosen for detecting the ketone chromophore).
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
-
Analysis: Integrate the peak areas to calculate the purity as a percentage of the main peak area relative to the total area of all peaks.
Verifying the enantiomeric excess (e.e.) is critical. The choice of a chiral stationary phase (CSP) is designed to induce differential interactions between the two enantiomers, allowing for their separation.
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System Preparation: Use a polysaccharide-based chiral column (e.g., Chiralpak series).
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Mobile Phase: An isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Low UV wavelength (e.g., 210-220 nm).
-
-
Analysis: The (2R) enantiomer should elute as a single, sharp peak. The absence of a secondary peak at the retention time of the (2S) enantiomer confirms high enantiomeric purity.
Part 4: Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, and (2R)-2-methylpiperidin-4-one hydrochloride is a valuable starting material for creating novel therapeutics.
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CNS Disorders: Piperidine derivatives are known to modulate neurotransmitter systems, and this building block is particularly useful in synthesizing compounds targeting central nervous system (CNS) disorders. [3]* Broad Pharmacological Potential: The piperidin-4-one core has been incorporated into molecules with a wide array of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties. [3][4][6]This history provides a strong rationale for using (2R)-2-methylpiperidin-4-one hydrochloride as a template for developing new agents in these therapeutic areas.
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Structure-Activity Relationship (SAR) Studies: The compound is an ideal starting point for SAR exploration. By systematically modifying the N1 and C4 positions, researchers can probe the structural requirements for optimal binding to a biological target, leading to the development of more potent and selective drug candidates. [3]
Part 5: Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Safety Profile
The compound is classified as hazardous and requires careful handling.
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GHS Classification: Warning. [5]* Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). * Pictogram: GHS07 (Exclamation Mark). [5][7]
Recommended Handling Procedures
Adherence to standard laboratory safety protocols is mandatory.
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [8][9]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [5]3. Handling: Avoid generating dust. [8]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][9]4. Spills: In case of a spill, clean up immediately using appropriate protective equipment. Sweep up the solid material, place it into a suitable container for disposal, and ventilate the area. [8]
Storage and Stability
The stability of piperidine hydrochlorides is generally good, but specific conditions are required to prevent degradation. [9]
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Temperature: Store in a cool, dry place. [10]Depending on the supplier, storage at room temperature or refrigerated (0-8 °C) is recommended. [5]* Atmosphere: Store in a tightly sealed container, often under an inert atmosphere (e.g., argon or nitrogen), to protect from moisture and air. [11]Piperidine compounds can be hygroscopic and sensitive to moisture. [10][12]* Light: Protect from light to prevent potential photodegradation. [10]
Conclusion
(2R)-2-Methylpiperidin-4-one hydrochloride is more than just a chemical intermediate; it is a precisely engineered tool for the modern medicinal chemist. Its defined stereochemistry, versatile functionality, and favorable physical properties make it an invaluable building block for the synthesis of novel drug candidates across a spectrum of therapeutic areas. By applying the rigorous analytical and handling protocols detailed in this guide, researchers can confidently leverage this compound to its full potential, accelerating the journey from molecular design to clinical innovation.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
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Dimmock, J. R., & Gunda, G. (2013). Piperidin-4-one: the potential pharmacophore. Future Medicinal Chemistry, 5(6), 699-713. Retrieved from [Link]
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Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Retrieved from [Link]
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